1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid
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Overview
Description
1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C17H23NO3 It is characterized by the presence of a piperidine ring substituted with a tert-butylbenzoyl group and a carboxylic acid group
Mechanism of Action
Result of Action
The molecular and cellular effects of 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid’s action are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is an important area of study . Factors such as pH, temperature, and the presence of other molecules can significantly impact the activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid typically involves the reaction of 4-tert-butylbenzoyl chloride with piperidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Boronobenzoyl)piperidine-4-carboxylic acid
- 4-Bromomethylpiperidine-1-carboxylic acid tert-butyl ester
- 1-(4-Methylbenzoyl)piperidine-4-carboxylic acid
Uniqueness
1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications .
Properties
IUPAC Name |
1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(2,3)14-6-4-12(5-7-14)15(19)18-10-8-13(9-11-18)16(20)21/h4-7,13H,8-11H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBSXVBIXHZPGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352897 |
Source
|
Record name | 1-(4-tert-Butylbenzoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
593261-87-1 |
Source
|
Record name | 1-(4-tert-Butylbenzoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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